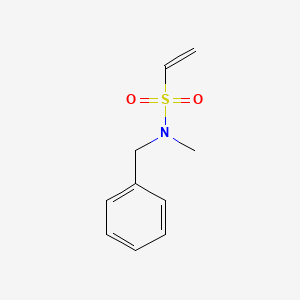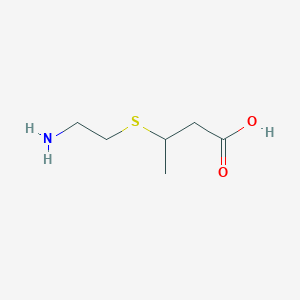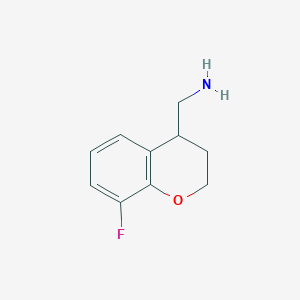
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-olhydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride, mixture of diastereomers, is a fluorinated organic compound. It is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclohexyl ring. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride typically involves the reaction of 3-fluoropropanal with ammonia to form the intermediate 3-amino-1,1,1-trifluoropropan-2-ol . This intermediate is then reacted with 4-methylcyclohexyl bromide under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or DMSO, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclohexyl ring provides structural stability and contributes to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclohexyl ring and has different chemical properties.
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol: This compound has a methyl group instead of a cyclohexyl ring, resulting in different reactivity and applications.
Uniqueness
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride is unique due to the presence of the cyclohexyl ring, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H19ClF3NO |
|---|---|
分子量 |
261.71 g/mol |
IUPAC名 |
3-amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H18F3NO.ClH/c1-7-2-4-8(5-3-7)9(15,6-14)10(11,12)13;/h7-8,15H,2-6,14H2,1H3;1H |
InChIキー |
MZCCEAMGPUWICY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(CN)(C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-{[(1r,4r)-4-aminocyclohexyl]oxy}propan-2-ol hydrochloride](/img/structure/B13566364.png)
![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
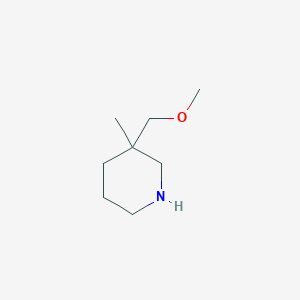
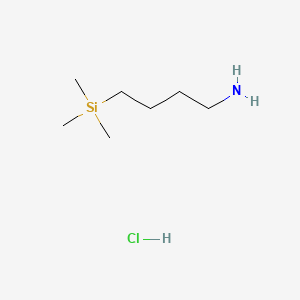

![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)

